(S)-alpha-Methylcysteine

Description

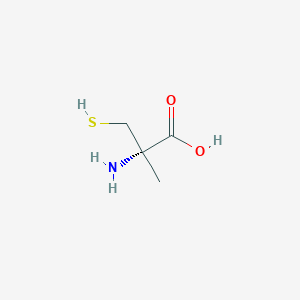

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-methyl-3-sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-4(5,2-8)3(6)7/h8H,2,5H2,1H3,(H,6,7)/t4-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBONMFLYFGTAC-SCSAIBSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CS)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432486 |

Source

|

| Record name | (S)-ALPHA-METHYLCYSTEINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239101-34-9 |

Source

|

| Record name | (S)-ALPHA-METHYLCYSTEINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-alpha-Methylcysteine discovery and synthesis history

An In-Depth Technical Guide to the Discovery and Synthesis of (S)-α-Methylcysteine

Abstract

(S)-α-Methylcysteine is a non-proteinogenic α,α-disubstituted amino acid of significant interest in medicinal chemistry and drug development. Its incorporation into peptides induces conformational constraints, enhancing biological activity and increasing resistance to enzymatic degradation. The core challenge in its synthesis lies in the creation of a chiral quaternary carbon center. This guide provides a comprehensive overview of the historical evolution and current state-of-the-art in the synthesis of (S)-α-Methylcysteine, intended for researchers, scientists, and drug development professionals. We will explore the causality behind various experimental strategies, from early racemic methods to modern asymmetric catalytic approaches, providing detailed protocols and comparative analyses to inform future synthetic endeavors.

Introduction: The Significance of a Quaternary Stereocenter

The unique structural feature of α-methylcysteine is the replacement of the α-hydrogen with a methyl group, creating a sterically hindered, chiral quaternary carbon. This seemingly minor modification has profound implications for peptide chemistry. When incorporated into a peptide backbone, this residue restricts the available conformational space, locking the peptide into a more defined three-dimensional structure. This pre-organization can lead to enhanced binding affinity for biological targets and improved metabolic stability by shielding the adjacent peptide bonds from proteolytic enzymes.

The primary hurdle for chemists has always been the enantioselective construction of this quaternary stereocenter. Early synthetic efforts often resulted in racemic mixtures, requiring tedious and inefficient resolution steps. The historical progression of synthetic methodologies for (S)-α-Methylcysteine is therefore a compelling narrative of the broader advancements in asymmetric synthesis, showcasing a move from stoichiometric chiral auxiliaries to highly efficient catalytic and enzymatic systems.

Evolution of Synthetic Strategies

The synthesis of α-methylcysteine has evolved significantly, reflecting major trends in organic chemistry. The journey from low-yield, non-stereoselective methods to efficient, highly enantioselective modern techniques highlights the increasing sophistication of synthetic tools available to chemists.

Figure 1: Evolution of synthetic approaches for α-methyl-α-amino acids.

Key Synthetic Methodologies in Detail

Enzymatic Desymmetrization: The Power of Biocatalysis

One of the most elegant strategies for generating enantiopure building blocks is the use of enzymes to differentiate between two prochiral groups in a symmetric molecule. This approach, known as enzymatic desymmetrization, offers exceptional enantioselectivity under mild, environmentally benign conditions.

Rationale: The synthesis begins with the creation of an achiral diester precursor. A hydrolase enzyme, such as Pig Liver Esterase (PLE), is chosen for its well-known ability to selectively hydrolyze one of the two ester groups.[1] The enzyme's chiral active site can distinguish between the pro-(R) and pro-(S) esters, leading to the formation of a single enantiomer of the monoacid in high enantiomeric excess.[2] This chiral monoacid is then converted to the target amino acid via a Curtius rearrangement, a reliable method for transforming a carboxylic acid into an amine with retention of stereochemistry.

Figure 2: Workflow for enzymatic desymmetrization synthesis.

Experimental Protocol: Synthesis of Protected (R)-α-Methylcysteine via Enzymatic Desymmetrization [1]

-

Synthesis of the Achiral Diester:

-

Monomethylate dimethylmalonate.

-

Alkylate the resulting product with tert-butylchloromethylsulfide to yield the achiral diester precursor.

-

-

Enzymatic Hydrolysis:

-

To a vigorously stirred solution of the achiral diester (1.0 eq) in a pH 7.6 phosphate buffer, add crude Pig Liver Esterase (e.g., 50 mg per 10 mmol substrate).

-

Maintain the pH at 7.4 by titrating with 1 M NaOH. Monitor the reaction until completion (typically 4-6 hours).

-

Perform a workup by washing with an organic solvent (e.g., diethyl ether) at a basic pH, then acidifying the aqueous phase to pH 3 and extracting the chiral monoacid product with dichloromethane. This procedure typically yields the product in >95% chemical yield and >90% enantiomeric excess.[1]

-

-

Curtius Rearrangement:

-

Dissolve the chiral monoacid (1.0 eq) in toluene.

-

Add diphenylphosphoryl azide (DPPA, 1.1 eq) and triethylamine (1.1 eq).

-

Heat the mixture to reflux to form the isocyanate intermediate.

-

Add 4-methoxybenzyl alcohol and continue refluxing to form the protected amine.

-

Following purification, this yields the protected (R)-α-methylcysteine derivative.

-

Chiral Precursor Strategy: The β-Lactone Approach

A powerful and versatile method involves the use of a chiral β-lactone derived from α-methylserine. This strategy leverages a well-defined stereocenter in the starting material and uses a regioselective ring-opening reaction to introduce the thiol moiety.[3][4]

Rationale: The synthesis starts with enantiopure Boc-α-methyl-D-serine. This is converted into a highly strained β-lactone via a Mitsunobu reaction.[3] The key step is the nucleophilic attack of a thiol at the β-carbon of the lactone. The strain of the four-membered ring provides a strong thermodynamic driving force for the reaction. The use of a mild base like cesium carbonate is crucial to deprotonate the thiol nucleophile without promoting side reactions, ensuring a clean, regioselective ring-opening (O-alkyl fission) to yield the desired α-methylcysteine derivative with high fidelity.[3]

Experimental Protocol: Synthesis of Boc-α-methyl-D-cysteine(PMB)-OH via β-Lactone Ring Opening [3]

-

Preparation of Boc-α-Me-D-serine-β-lactone:

-

Synthesize Boc-α-methyl-D-serine with high enantioselectivity using established literature procedures.

-

Dissolve Boc-α-Me-D-serine (1.0 eq) in anhydrous THF.

-

Add triphenylphosphine (1.5 eq) and diisopropyl azodicarboxylate (DIAD, 1.5 eq).

-

Stir the reaction at room temperature until the starting material is consumed.

-

Purify the resulting β-lactone by crystallization.

-

-

Regioselective Ring Opening:

-

To a solution of the Boc-α-Me-D-serine-β-lactone (1.0 eq) in DMF, add cesium carbonate (Cs₂CO₃, 1.5 eq) and 4-methoxybenzyl thiol (PMBSH, 1.2 eq).

-

Stir the mixture at room temperature. The reaction is typically complete within a few hours.

-

The reaction is quantitative, with the major product being the desired Boc-α-methyl-D-cysteine(PMB)-OH (typically >90% yield).[3] A minor side product resulting from O-acyl fission (thioester formation) may be observed.

-

Purify the product using standard chromatographic techniques.

-

Comparative Analysis of Key Synthetic Routes

The choice of synthetic route depends on factors such as required scale, available starting materials, and desired enantiomeric purity. Modern methods offer significant advantages over older approaches.

| Methodology | Key Advantage | Typical Yield | Typical ee% | Limitations | References |

| Enzymatic Desymmetrization | Exceptional enantioselectivity; mild, green conditions. | High (>90%) | >90% | Substrate-specific enzyme activity; multi-step process. | [2],[1] |

| β-Lactone Strategy | High yields; versatile for different thiol nucleophiles. | High (>90%) | >98% | Requires synthesis of the chiral β-lactone precursor. | [3],[5],[4] |

| Chiral Auxiliary | Well-established and reliable for high diastereoselectivity. | Moderate-High | >95% (de) | Stoichiometric use of chiral material; protection/deprotection steps. | |

| Asymmetric Catalysis | High atom economy; catalytic use of chiral source; scalable. | Good-High | >95% | Catalyst development can be complex; may require specific substrates. | [6],[7] |

Applications in Drug Discovery and Beyond

The primary application of (S)-α-Methylcysteine is in the synthesis of peptidomimetics. Its ability to induce stable secondary structures like β-turns and helices is invaluable for designing peptides with improved pharmacological profiles.

Recently, the selenium analogue, α-methylselenocysteine, has been synthesized and incorporated into peptides to create mimics of the antioxidant enzyme glutathione peroxidase (GPX).[2] The α-methyl group prevents the β-syn elimination that can deactivate peptides containing natural selenocysteine, demonstrating how this synthetic building block can overcome inherent limitations of natural amino acids.[2]

Conclusion and Future Outlook

The history of (S)-α-Methylcysteine synthesis is a microcosm of the advancement in asymmetric organic chemistry. The field has progressed from laborious classical resolutions to highly sophisticated and efficient enzymatic and catalytic methods. The β-lactone and enzymatic desymmetrization routes stand out as particularly robust and high-yielding strategies for accessing this valuable building block.

Future research will likely focus on refining catalytic systems to further improve efficiency, reduce catalyst loading, and broaden substrate scope. The development of one-pot procedures that minimize intermediate purification steps will also be a key area of interest, aiming to make (S)-α-Methylcysteine and its analogues even more accessible to the wider scientific community for applications in drug discovery, materials science, and chemical biology.

References

-

D'Andrea, L. D., & De Riccardis, F. (2003). Enantioselective Synthesis of α-Methyl-d-cysteine and Lanthionine Building Blocks via α-Methyl-d-serine-β-lactone. Organic Letters, 5(7), 1035–1037. [Link]

-

D'Andrea, L. D., & De Riccardis, F. (2003). Enantioselective synthesis of alpha-methyl-D-cysteine and lanthionine building blocks via alpha-methyl-D-serine-beta-lactone. PubMed. [Link]

-

Lawrence, D. R., et al. (2019). Synthesis of alpha-methyl selenocysteine and its utilization as a glutathione peroxidase mimic. PMC, NIH. [Link]

-

Fu, G. C., & Dai, X. (2013). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. PMC, NIH. [Link]

-

Chaume, G., et al. (2022). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [Link]

-

Liu, G., et al. (2023). Cu-catalyzed Asymmetric Alkylation for Chiral Unnatural α-Substituted α-Amino Acids of Phallotoxins. ChemRxiv, Cambridge Open Engage. [Link]

-

Smith, N. D., Wohlrab, A. M., & Goodman, M. (2005). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Chemistry Portal. [Link]

-

Tamm, T. R., & Rovis, T. (2011). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. PMC, PubMed Central. [Link]

-

Yamada, S.-I., Oguri, T., & Shioiri, T. (1976). Asymmetric synthesis of α-amino-acid derivatives by alkylation of a chiral Schiff base. J. Chem. Soc., Chem. Commun.[Link]

-

D'Andrea, L. D., & De Riccardis, F. (2003). Enantioselective Synthesis of α-Methyl-d-cysteine and Lanthionine Building Blocks via α-Methyl-d-serine-β-lactone. Figshare. [Link]

-

Kotapati, H. K., et al. (2019). Synthesis of alpha-methyl selenocysteine and its utilization as a glutathione peroxidase mimic. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of alpha-methyl selenocysteine and its utilization as a glutathione peroxidase mimic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone [organic-chemistry.org]

- 5. Enantioselective synthesis of alpha-methyl-D-cysteine and lanthionine building blocks via alpha-methyl-D-serine-beta-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

Physicochemical properties of alpha-methylated cysteine

An In-Depth Technical Guide to the Physicochemical Properties of α-Methylcysteine

Authored by Gemini, Senior Application Scientist

Abstract

The strategic incorporation of non-proteinogenic amino acids into peptides is a cornerstone of modern medicinal chemistry and materials science. Among these, α-methylcysteine (αMeCys) has emerged as a uniquely powerful building block. The introduction of a simple methyl group at the α-carbon imparts profound and advantageous changes to the resulting peptide's physicochemical properties. This guide provides an in-depth exploration of αMeCys, synthesizing foundational principles with practical, field-proven insights. We will dissect its synthesis, explore the conformational constraints and stereochemical implications of α-methylation, analyze the altered reactivity of its crucial thiol group, and discuss its applications in enhancing peptide stability and enabling novel chemical biology tools. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of α-methylcysteine in their work.

Core Physicochemical Characteristics

α-Methylcysteine is an analogue of the natural amino acid cysteine, distinguished by the substitution of the α-hydrogen with a methyl group. This seemingly minor alteration has significant stereoelectronic consequences.

| Property | Value | Source |

| Molecular Formula | C₄H₉NO₂S | [1] |

| Molecular Weight | 135.19 g/mol | [1] |

| IUPAC Name | (2S)-2-amino-2-methyl-3-sulfanylpropanoic acid | [1] |

| XLogP3-AA | -2.9 | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Synthesis of α-Methylcysteine Building Blocks

The utility of αMeCys in peptide science is predicated on its efficient and scalable synthesis. Multiple synthetic routes have been developed, often focusing on enantioselective methods to produce the desired stereoisomer. A common and versatile approach involves the ring-opening of a serine-derived β-lactone.[2] This method offers high yields and enantioselectivity.[2] Another facile and scalable route begins with L-cysteine ethyl ester, allowing for the synthesis of αMeCys with various thiol protecting groups suitable for solid-phase peptide synthesis (SPPS).[3]

Experimental Protocol: Synthesis via Serine-β-Lactone Intermediate

This protocol is adapted from methodologies that utilize the regioselective ring-opening of a Boc-α-methyl-D-serine-β-lactone with a thiol nucleophile.[2]

-

Preparation of the β-Lactone: The synthesis begins with the preparation of Boc-α-methyl-D-serine, which can be achieved with high enantioselectivity from methacrylic acid.[2] This precursor is then cyclized to form the key intermediate, Boc-α-methyl-D-serine-β-lactone.

-

Thiol Nucleophile Preparation: Prepare a solution of the desired thiol (e.g., 4-methoxybenzyl thiol, PMB-SH) in a suitable aprotic solvent like acetonitrile.

-

Ring-Opening Reaction: To the β-lactone solution, add cesium carbonate (Cs₂CO₃) as a base, followed by the dropwise addition of the thiol solution at room temperature. The cesium carbonate facilitates the deprotonation of the thiol, enhancing its nucleophilicity for attacking the β-lactone.[2]

-

Reaction Monitoring and Workup: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. The reaction is typically quantitative.[2] Upon completion, the reaction is quenched, and the product is extracted.

-

Purification: The crude product, Boc-α-methyl-D-cysteine(PMB)-OH, is purified using column chromatography to yield the final, protected amino acid building block ready for peptide synthesis.

Synthesis Workflow Diagram

Caption: Workflow for the enantioselective synthesis of α-methylcysteine.

Stereochemistry and Conformational Control

The defining feature of α-methylated amino acids is the steric hindrance imposed by the additional methyl group. This profoundly restricts the conformational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles.

-

Conformational Restriction: For a standard L-amino acid, a wide range of (φ, ψ) angles are permissible, allowing for the formation of diverse secondary structures like α-helices and β-sheets. The α-methyl group in αMeCys sterically clashes with the peptide backbone, severely limiting the accessible regions of the Ramachandran plot.[4]

-

Promotion of Helical Structures: The allowed (φ, ψ) angles for α-methylated amino acids fall predominantly within the α-helical and 3₁₀-helical regions.[5][6][7] Consequently, incorporating αMeCys into a peptide sequence acts as a strong "helix-nucleating" or "helix-promoting" modification.[4][8] This pre-organization can enhance binding affinity to protein targets by reducing the entropic penalty of adopting a bioactive conformation.

Caption: Conformational impact of α-methylation on cysteine residues.

Thiol Group Reactivity and Physicochemical Properties

The thiol (-SH) group of cysteine is one of the most reactive functional groups in proteins, acting as a potent nucleophile and participating in redox chemistry.[9] The introduction of the α-methyl group modulates these properties.

pKa Value

The acidity of the thiol group (pKa) is a critical determinant of its nucleophilicity, as the deprotonated thiolate (S⁻) is the more reactive species.[9] The pKa of the thiol group in free cysteine is approximately 8.3-8.6.[10] While specific, rigorously determined pKa values for the thiol of α-methylcysteine are not widely cited in the initial literature, data for "methyl cysteine" (which could refer to S-methyl or N-methyl derivatives) show values around 6.5-7.5.[11] The electron-donating nature of the additional methyl group at the α-carbon is expected to slightly increase the electron density on the sulfur, potentially raising the thiol pKa compared to an equivalent cysteine residue within a peptide. However, the local electrostatic environment within a peptide has a much more dominant effect on the thiol pKa.[9]

Nucleophilicity and Redox Potential

The nucleophilicity of the αMeCys thiol remains high, allowing it to participate in reactions typical of cysteine, such as alkylation and disulfide bond formation.[12][13] Its utility in native chemical ligation (NCL), where it can substitute for a C-terminal thioester, underscores its robust reactivity.[14] In this application, an N-to-S acyl transfer occurs, followed by ligation, demonstrating that the thiol group is readily available and reactive.[14]

Enhanced Chemical Stability

A paramount advantage of α-methylation is the prevention of β-elimination.[14][15] In standard C-terminal cysteine peptides, the presence of the acidic α-proton can lead to the formation of dehydroalanine via β-elimination, especially under basic conditions used in Fmoc-SPPS. This side reaction reduces yield and introduces impurities.[14] By replacing the α-proton with a methyl group, αMeCys completely abrogates this degradation pathway, leading to cleaner and higher-yielding synthesis of C-terminal cysteine-containing peptides.[14][15][16]

Caption: α-Methylation prevents the β-elimination side reaction.

Applications in Drug Design and Peptide Chemistry

The unique physicochemical properties of αMeCys make it a valuable tool for peptide scientists.

-

Proteolytic Resistance: The steric shield provided by the α-methyl group hinders the approach of proteases, significantly increasing the metabolic stability and in vivo half-life of peptides.[4] This is a critical feature for the development of peptide-based therapeutics.

-

Conformational Scaffolding: By promoting helical conformations, αMeCys can be used to design peptides and peptidomimetics with well-defined three-dimensional structures, which is essential for high-affinity and high-specificity molecular recognition.[2][5]

-

In Situ Thioester Formation for NCL: αMeCys can be used at the C-terminus of a peptide to act as a precursor for native chemical ligation (NCL).[14] This approach circumvents the often-problematic synthesis of peptide thioesters, is fully compatible with standard Fmoc-SPPS, and provides a robust method for chemical protein synthesis.[14]

Analytical Characterization Techniques

Characterizing α-methylcysteine and the peptides that contain it requires a suite of modern analytical techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is indispensable for confirming the incorporation of αMeCys and for detailed conformational analysis of the resulting peptides in solution.[6]

-

¹H NMR: The presence of the α-methyl group gives rise to a characteristic singlet in the ¹H NMR spectrum, typically found in the range of 1.5-2.0 ppm. The absence of an α-proton resonance and the appearance of this methyl singlet are clear indicators of successful incorporation.[17][18]

-

2D NMR (COSY, TOCSY, NOESY): These experiments are used to assign all proton resonances and to determine the solution-state conformation. NOESY experiments are particularly crucial, as through-space correlations (NOEs) can provide distance restraints that define the peptide's secondary structure, confirming, for example, the presence of a helical fold induced by the αMeCys residue.[19]

X-Ray Crystallography

X-ray crystallography provides atomic-resolution structural information in the solid state.[20][21]

-

Causality of Protocol: Obtaining high-quality crystals is the most challenging step.[20] The peptide must be highly pure. Crystallization conditions are screened using commercially available kits that vary precipitants, pH, and salts.[20] The inclusion of heavy atoms can aid in phase determination, although it is often not necessary for small peptides.[22]

-

Data Interpretation: A successful crystal will produce a diffraction pattern when exposed to an X-ray beam.[21] This pattern is used to calculate an electron density map, into which the peptide structure is built and refined.[23] For an αMeCys-containing peptide, this technique can unambiguously confirm the restricted (φ, ψ) angles and the overall secondary structure, providing definitive proof of its conformational effects.[8][24]

Experimental Workflow: Peptide X-Ray Crystallography

Caption: Standard workflow for peptide structure determination via X-ray crystallography.

Conclusion

α-Methylcysteine is far more than a simple modified amino acid; it is a strategic tool for molecular engineering. Its introduction into a peptide backbone provides a triad of benefits: enhanced proteolytic and chemical stability, robust control over local and global conformation, and novel reactivity for chemical ligation. By understanding the fundamental physicochemical principles that govern its behavior—from the steric clash of the methyl group to the nucleophilicity of its thiol—researchers can rationally design and synthesize advanced peptides for applications ranging from targeted therapeutics to novel biomaterials. The continued development of synthetic routes and a deeper understanding of its conformational influence will ensure that α-methylcysteine remains a vital component in the peptide scientist's toolkit.

References

-

Johnston, H. J., & Hulme, A. N. (2013). A facile, inexpensive scalable route to α-methyl cysteine. University of Edinburgh Research Explorer. [Link]

-

Kumar, S., & Sharma, A. K. (2007). Enantioselective Synthesis of α-Methyl-d-cysteine and Lanthionine Building Blocks via α-Methyl-d-serine-β-lactone. Organic Letters, 9(15), 2811–2813. [Link]

-

Hart, P. J., & Johnson, A. D. (2013). Synthesis of alpha-methyl selenocysteine and its utilization as a glutathione peroxidase mimic. National Institutes of Health. [Link]

-

National Center for Biotechnology Information. (n.d.). (S)-Alpha-methylcysteine. PubChem Compound Database. Retrieved from [Link]

-

Thompson, R. E., & Muir, T. W. (2013). In situ thioester formation for protein ligation using α-methylcysteine. Chemical Science, 4(12), 4469-4474. [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

-

Johnson, E. C., & Johnson, A. D. (2011). A Viable Synthesis of N-Methyl Cysteine. National Institutes of Health. [Link]

-

Anderson, P. J., & Perham, R. N. (1970). The reactivity of thiol groups and the subunit structure of aldolase. Biochemical Journal, 117(2), 291–298. [Link]

-

Hart, P. J., & Johnson, A. D. (2013). Synthesis of alpha‐methyl selenocysteine and its utilization as a glutathione peroxidase mimic. ResearchGate. [Link]

-

Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (1993). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. Biopolymers, 33(7), 1061–1072. [Link]

-

Thornalley, P. J., & Rabbani, N. (2002). Evidence for the Formation of Adducts and S -(Carboxymethyl)cysteine on Reaction of α-Dicarbonyl Compounds with Thiol Groups on Amino Acids, Peptides, and Proteins. ResearchGate. [Link]

-

The Royal Society of Chemistry. (2018). Supporting information. RSC Publishing. [Link]

-

Giles, G. I., & Jacob, C. (2016). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. National Institutes of Health. [Link]

-

Toniolo, C., Crisma, M., Bonora, G. M., Klajc, B., Lelj, F., Grimaldi, P., Rosa, A., Polinelli, S., Boesten, W. H., & Meijer, E. M. (1991). Peptides from chiral C alpha,alpha-disubstituted glycines. Synthesis and characterization, conformational energy computations and solution conformational analysis of C alpha-methyl, C alpha-isopropylglycine [(alpha Me)Val] derivatives and model peptides. International Journal of Peptide and Protein Research, 38(3), 242–252. [Link]

-

Doi, M., Ishida, T., Polese, A., Formaggio, F., Crisma, M., Toniolo, C., Broxterman, Q. B., & Kamphuis, J. (1996). Structural versatility of peptides from C alpha, alpha-disubstituted glycines: crystal-state conformational analysis of peptides from C alpha-methylhomophenylalanine, (alpha Me) Hph. International Journal of Peptide and Protein Research, 47(6), 491–497. [Link]

-

LSU Scholarly Repository. (n.d.). Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]

-

Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (1993). Structures of peptides from α‐amino acids methylated at the α‐carbon. Semantic Scholar. [Link]

-

Johnson, E. C., & Johnson, A. D. (2011). A Viable Synthesis of N-Methyl Cysteine. ResearchGate. [Link]

-

FooDB. (n.d.). Showing Compound S-N-Methylcysteine (FDB003689). Retrieved from [Link]

-

Gáspár, A., & Rontani, J. F. (2020). Evaluation of Hydroxyl Radical Reactivity by Thioether Group Proximity in Model Peptide Backbone: Methionine versus S-Methyl-Cysteine. Molecules, 25(21), 5194. [Link]

-

Lynn, D. G., & Creamer, T. P. (2015). A Newcomer's Guide to Peptide Crystallography. National Institutes of Health. [Link]

-

Indian Institute of Science. (2009). X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. etd@IISc. [Link]

-

National Center for Biotechnology Information. (n.d.). Npc302632. PubChem Compound Database. Retrieved from [Link]

-

Jackson, D. Y., King, D. S., Chmielewski, J., Singh, S. K., & Schultz, P. G. (1991). Conformational Consequences of I, I + 3 Cystine Linkages: Nucleation for Alpha-Helicity? Journal of the American Chemical Society, 113(24), 9391–9392. [Link]

-

ResearchGate. (n.d.). pKa values for different functional groups of L-Cysteine. Retrieved from [Link]

-

Martin, L. J., & Schmidt, M. (2022). Understanding Cysteine Chemistry Using Conventional and Serial X-ray Protein Crystallography. International Journal of Molecular Sciences, 23(22), 14413. [Link]

-

Itoh, H., & Abe, H. (2018). X-Ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. Molecules, 23(11), 2991. [Link]

-

RedShiftBio. (2022, September 23). X Ray Crystallography [Video]. YouTube. [Link]

-

Al-Dhabi, N. A., & Arasu, M. V. (2023). S-methyl cysteine sulfoxide and its potential role in human health: a scoping review. Journal of Food Biochemistry, 47(10), e14995. [Link]

-

Rahman, K. (2025). Physical, Chemical, and Biological Properties of S-Allylcysteine, an Amino Acid Derived from Garlic. ResearchGate. [Link]

-

Wikipedia. (n.d.). S-Methylcysteine. Retrieved from [Link]

-

Wessjohann, L. A., & Schneider, A. (2023). Selenium in Peptide Chemistry. Molecules, 28(7), 3183. [Link]

-

University of Wisconsin-Madison. (n.d.). Identifying amino acids in protein NMR spectra. Retrieved from [Link]

Sources

- 1. This compound | C4H9NO2S | CID 9898840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peptides from chiral C alpha,alpha-disubstituted glycines. Synthesis and characterization, conformational energy computations and solution conformational analysis of C alpha-methyl, C alpha-isopropylglycine [(alpha Me)Val] derivatives and model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Structural versatility of peptides from C alpha, alpha-disubstituted glycines: crystal-state conformational analysis of peptides from C alpha-methylhomophenylalanine, (alpha Me) Hph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. The reactivity of thiol groups and the subunit structure of aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In situ thioester formation for protein ligation using α-methylcysteine - Chemical Science (RSC Publishing) DOI:10.1039/C3SC52140K [pubs.rsc.org]

- 15. Synthesis of alpha-methyl selenocysteine and its utilization as a glutathione peroxidase mimic - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. S-Methyl-L-cysteine(1187-84-4) 1H NMR spectrum [chemicalbook.com]

- 18. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]

- 19. Conformational consequences of i, i + 3 cystine linkages: nucleation for alpha-helicity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. mdpi.com [mdpi.com]

- 23. etd.iisc.ac.in [etd.iisc.ac.in]

- 24. mdpi.com [mdpi.com]

The Genesis of a Constrained Analogue: A Technical Guide to Early Synthetic Routes for α-Methylcysteine

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth technical exploration of the foundational synthetic strategies developed for α-methylcysteine. As a constrained analogue of the natural amino acid cysteine, α-methylcysteine has garnered significant interest in peptide and medicinal chemistry. The introduction of a methyl group at the α-carbon imparts unique conformational rigidity to peptides, enhancing their metabolic stability and often modulating their biological activity. This guide moves beyond a mere recitation of procedures to offer insights into the chemical rationale and stereochemical considerations that guided these early synthetic endeavors.

Synthesis via Diastereoselective Alkylation of a Chiral Nickel(II) Complex

One of the early and elegant approaches to enantiomerically enriched α-methyl amino acids involved the diastereoselective alkylation of a chiral nickel(II) complex of an alanine Schiff base. This method leverages a chiral auxiliary to direct the approach of the incoming electrophile, thereby establishing the desired stereochemistry at the newly formed quaternary center.

Mechanistic Rationale

The core of this strategy lies in the formation of a planar nickel(II) complex, which serves as a chiral template. The complex is formed between Ni(II), an alanine Schiff base, and a chiral ligand, typically derived from a chiral amino alcohol like (S)-o-[(N-benzylprolyl)amino]benzophenone. This complex creates a sterically defined environment around the α-carbon of the alanine residue.

Upon deprotonation with a base, a nucleophilic enolate is generated. The bulky chiral ligand shields one face of the planar enolate, directing the incoming alkylating agent (in this case, a methyl source like methyl iodide) to the less hindered face. This facial bias results in a highly diastereoselective alkylation. Subsequent acidic hydrolysis of the resulting complex liberates the desired α-methyl amino acid and allows for the recovery of the chiral auxiliary.

Experimental Protocol: Asymmetric Synthesis of (S)-α-Methylphenylalanine (as a representative example)

The following protocol is adapted from the work on asymmetric synthesis of α-amino acids using chiral nickel(II) Schiff base complexes.[1][2]

-

Formation of the Chiral Ni(II) Complex: The starting chiral nickel(II) complex of the Schiff base derived from alanine and (S)-o-[(N-benzylprolyl)amino]benzophenone is prepared according to established literature procedures.

-

Alkylation:

-

To a solution of the Ni(II) complex in anhydrous N,N-dimethylformamide (DMF), add powdered sodium hydroxide as a catalyst.

-

Stir the suspension at room temperature.

-

Add the alkyl halide (e.g., benzyl bromide for α-methylphenylalanine) to the reaction mixture.

-

Continue stirring at 25 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Isolation of Diastereomers:

-

Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting diastereomeric mixture of the alkylated complexes is then separated by column chromatography on silica gel.

-

-

Hydrolysis and Liberation of the Amino Acid:

-

The desired diastereomer is treated with aqueous hydrochloric acid to hydrolyze the Schiff base and the nickel complex.

-

The liberated α-methyl amino acid is then isolated by ion-exchange chromatography.

-

The chiral auxiliary can be recovered from the reaction mixture.

-

Workflow and Logic

Figure 1: Workflow for the diastereoselective synthesis of α-methyl amino acids.

Synthesis via Ring-Opening of a Threonine-Derived Aziridine

Another historically significant route to α-methylcysteine and its β-methyl isomer involves the nucleophilic ring-opening of a chiral aziridine. This strategy utilizes a readily available chiral starting material, threonine, to establish the stereochemistry of the final product.

Mechanistic Rationale

The synthesis commences with the conversion of L-threonine into a cyclic precursor, an aziridine. This is typically achieved through a series of steps involving protection of the amino and carboxyl groups, activation of the hydroxyl group (e.g., as a mesylate or tosylate), and subsequent intramolecular nucleophilic substitution by the nitrogen atom to form the strained three-membered aziridine ring.

The key step is the regioselective ring-opening of the activated aziridine with a sulfur nucleophile, such as a thiol or a protected form thereof. The reaction is often catalyzed by a Lewis acid (e.g., BF₃·OEt₂) which coordinates to the aziridine nitrogen, further activating the ring towards nucleophilic attack. The nucleophile preferentially attacks the less sterically hindered carbon of the aziridine ring, leading to the formation of the desired β-substituted α-amino acid derivative. The stereochemistry at the α-carbon is retained from the starting L-threonine, while the stereochemistry at the β-carbon is established by the Sₙ2-like ring-opening reaction. It is important to note that this route, starting from threonine, naturally leads to β-methylcysteine. To obtain α-methylcysteine via a similar aziridine ring-opening strategy, the starting material would need to be α-methylserine. However, the threonine-based synthesis is a classic example of this approach.[3]

Experimental Protocol: Synthesis of a β-Methylcysteine Derivative

The following protocol is a generalized representation based on early synthetic approaches.[3][4]

-

Protection and Activation of L-Threonine:

-

Protect the amino group of L-threonine, for example, with a benzyloxycarbonyl (Cbz) group.

-

Esterify the carboxylic acid group (e.g., as a methyl or ethyl ester).

-

Activate the hydroxyl group by converting it into a good leaving group, such as a mesylate or tosylate, by reacting with the corresponding sulfonyl chloride in the presence of a base (e.g., pyridine).

-

-

Aziridine Formation:

-

Treat the protected and activated threonine derivative with a base (e.g., sodium hydride) to induce intramolecular cyclization to the aziridine.

-

-

Aziridine Ring-Opening:

-

Dissolve the aziridine in an anhydrous solvent (e.g., dichloromethane).

-

Add a sulfur nucleophile (e.g., benzyl mercaptan).

-

Cool the mixture to 0 °C and add a Lewis acid catalyst (e.g., boron trifluoride etherate) dropwise.

-

Allow the reaction to proceed to completion, monitoring by TLC.

-

-

Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Purify the product by column chromatography.

-

Reaction Pathway

Figure 2: Synthesis of a β-methylcysteine derivative via an aziridine intermediate.

The β-Lactone Route: A More Versatile Approach

While the aziridine ring-opening method was effective, it sometimes suffered from low yields with certain nucleophiles. This led to the development of a more versatile strategy involving the ring-opening of a serine-β-lactone.[5] This approach provides a more general route to α-methylcysteine and its derivatives.

Mechanistic Rationale

This synthesis begins with the preparation of a protected α-methylserine, which is then cyclized to form a β-lactone. The cyclization is typically achieved through a Mitsunobu reaction, which proceeds with inversion of stereochemistry at the β-carbon.

The key advantage of the β-lactone intermediate is its enhanced reactivity towards a broader range of nucleophiles compared to the corresponding aziridine. The ring-opening of the β-lactone with a thiol, in the presence of a mild base like cesium carbonate, proceeds regioselectively at the β-methylene carbon. This results in O-alkyl fission and the formation of the desired α-methylcysteine derivative. The α-methyl group on the β-lactone plays a crucial role in suppressing the undesired O-acyl fission, which can be a competing side reaction.[5]

Experimental Protocol: Synthesis of Boc-α-methyl-D-cysteine(PMB)-OH

The following protocol is based on the enantioselective synthesis of α-methyl-D-cysteine via an α-methyl-D-serine-β-lactone.[5]

-

Synthesis of Boc-α-methyl-D-serine: This is typically prepared from methacrylic acid via a multi-step sequence involving Sharpless asymmetric dihydroxylation, esterification, formation and opening of a cyclic sulfite with sodium azide, reduction of the azide, and Boc protection.

-

Formation of Boc-α-methyl-D-serine-β-lactone:

-

Dissolve Boc-α-methyl-D-serine and triphenylphosphine in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Purify the resulting β-lactone by crystallization.

-

-

Ring-Opening of the β-Lactone:

-

Dissolve the Boc-α-methyl-D-serine-β-lactone in a suitable solvent (e.g., DMF or acetonitrile).

-

Add cesium carbonate and the desired thiol (e.g., 4-methoxybenzyl thiol).

-

Stir the reaction at room temperature until the starting material is consumed.

-

-

Work-up and Purification:

-

Acidify the reaction mixture and extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it under reduced pressure.

-

Purify the final product by column chromatography.

-

Synthetic Workflow

Figure 3: Synthesis of an α-methylcysteine derivative via a serine-β-lactone intermediate.

Asymmetric Synthesis via a Camphorsultam Chiral Auxiliary

The use of chiral auxiliaries to direct stereoselective reactions is a cornerstone of asymmetric synthesis. Oppolzer's camphorsultam is a particularly effective chiral auxiliary that has been employed in the synthesis of α-methylcysteine.[6][7]

Mechanistic Rationale

In this approach, the chiral auxiliary, (1R)-(+)- or (1S)-(-)-2,10-camphorsultam, is first acylated with a suitable precursor, such as ethyl 2-phenylthiazoline-4-carboxylate. This attaches the substrate to the chiral scaffold.

The resulting N-acyloxazolidinone possesses a prochiral center at the α-position. Deprotonation with a strong base, like n-butyllithium, generates a chiral enolate. The bulky camphorsultam auxiliary effectively blocks one face of the enolate, forcing the incoming methylating agent (methyl iodide) to attack from the less sterically hindered face. This results in a highly diastereoselective methylation.

Finally, the chiral auxiliary is cleaved by acidic hydrolysis, yielding the enantiomerically enriched α-methylcysteine. The choice of the (1R)-(+)- or (1S)-(-)-camphorsultam determines whether the (S)- or (R)-enantiomer of α-methylcysteine is obtained.

Experimental Protocol: Synthesis of (S)- and (R)-N-Fmoc-S-trityl-α-methylcysteine

The following is a generalized protocol based on the published synthesis.[6][7]

-

Acylation of Camphorsultam:

-

React either (1R)-(+)-2,10-camphorsultam or (1S)-(-)-2,10-camphorsultam with ethyl 2-phenylthiazoline-4-carboxylate to form the corresponding (+)- or (-)-2-phenylthiazolinylcamphorsultam.

-

-

Stereoselective Alkylation:

-

Dissolve the acylated camphorsultam in an anhydrous aprotic solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C).

-

Add n-butyllithium to generate the enolate.

-

Add methyl iodide and allow the reaction to proceed.

-

-

Hydrolysis and Deprotection:

-

Quench the reaction and perform an acidic work-up to hydrolyze the thiazoline ring and cleave the chiral auxiliary, yielding the free α-methylcysteine.

-

-

Protection:

-

Protect the thiol group with a suitable protecting group, such as a trityl group, by reacting with trityl alcohol.

-

Protect the amino group with an Fmoc group by reacting with Fmoc-OSu to obtain the fully protected N-Fmoc-S-trityl-α-methylcysteine.

-

Chiral Auxiliary-Mediated Synthesis

Figure 4: Asymmetric synthesis of α-methylcysteine using a camphorsultam chiral auxiliary.

The Strecker Synthesis: A Classic Approach Adapted

The Strecker synthesis, first reported in 1850, is a foundational method for the preparation of α-amino acids. While the classical Strecker synthesis yields a racemic mixture, its principles have been adapted for the asymmetric synthesis of α,α-disubstituted amino acids, including those with an α-methyl group.

Mechanistic Rationale

The Strecker synthesis is a three-component reaction involving a ketone (in this case, a precursor to the α-methylcysteine side chain), a source of ammonia, and a cyanide source. The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the α-amino acid.

For the synthesis of α-methylcysteine, a suitable ketonic starting material bearing a protected thiol group would be required. The key to achieving enantioselectivity in the Strecker synthesis lies in the use of a chiral amine or a chiral catalyst. In an asymmetric variant, a chiral amine can be used instead of ammonia. This chiral amine condenses with the ketone to form a chiral imine. The subsequent nucleophilic addition of cyanide to this imine is diastereoselective, favoring the formation of one diastereomer of the α-aminonitrile over the other. Hydrolysis of the aminonitrile and removal of the chiral auxiliary then yields the enantiomerically enriched α-methyl amino acid.[8]

Conceptual Protocol: Asymmetric Strecker Synthesis

The following is a conceptual outline for the asymmetric synthesis of an α-methyl amino acid.[8]

-

Imine Formation:

-

React a ketone with a chiral amine (e.g., (R)-phenylglycine amide) to form a chiral imine.

-

-

Cyanide Addition:

-

Treat the chiral imine with a source of cyanide (e.g., generated in situ from NaCN and an acid) to form a diastereomeric mixture of α-aminonitriles. The reaction conditions can be optimized to favor the formation of one diastereomer, sometimes through a crystallization-induced asymmetric transformation.

-

-

Hydrolysis:

-

Hydrolyze the α-aminonitrile to the corresponding α-amino acid using acidic or basic conditions.

-

-

Removal of Chiral Auxiliary:

-

Remove the chiral auxiliary, for instance, by catalytic hydrogenolysis, to yield the final enantiomerically enriched α-methyl amino acid.

-

Conceptual Strecker Pathway

Figure 5: Conceptual pathway for the asymmetric Strecker synthesis of an α-methyl amino acid.

Summary of Early Synthetic Routes and Their Characteristics

| Synthetic Route | Starting Materials | Key Intermediate(s) | Stereocontrol | Advantages | Disadvantages |

| Diastereoselective Alkylation | Alanine, Chiral Ligand, Ni(II) | Chiral Ni(II) Schiff Base Complex | Chiral Auxiliary | High Diastereoselectivity | Stoichiometric use of chiral auxiliary, multi-step process |

| Aziridine Ring-Opening | Threonine (for β-methyl) | Chiral Aziridine | Substrate Control (from Threonine) | Utilizes readily available chiral pool | Can have low yields with some nucleophiles |

| β-Lactone Ring-Opening | Methacrylic Acid, Chiral Catalyst | Serine-β-lactone | Asymmetric Dihydroxylation | More versatile than aziridine route, good yields | Multi-step synthesis of the β-lactone |

| Camphorsultam Auxiliary | Camphorsultam, Thiazoline derivative | N-Acyl Camphorsultam | Chiral Auxiliary | High enantioselectivity, reliable | Stoichiometric use of chiral auxiliary |

| Asymmetric Strecker Synthesis | Ketone, Chiral Amine, Cyanide | Chiral Imine, α-Aminonitrile | Chiral Amine/Catalyst | Convergent, potential for various side chains | Requires suitable ketone precursor, may require resolution |

Conclusion

The early synthetic routes to α-methylcysteine laid the groundwork for the synthesis of a wide range of conformationally constrained amino acids. These pioneering efforts demonstrated the power of various asymmetric synthesis strategies, from the use of chiral auxiliaries and substrate-controlled reactions to the adaptation of classic named reactions. While newer, more efficient methods have since been developed, an understanding of these foundational routes provides valuable insights into the evolution of stereoselective synthesis and the enduring importance of α,α-disubstituted amino acids in the design of novel peptides and pharmaceuticals.

References

-

Goodman, M., et al. (2003). Enantioselective Synthesis of α-Methyl-d-cysteine and Lanthionine Building Blocks via α-Methyl-d-serine-β-lactone. Organic Letters, 5(7), 1031-1033. [Link]

-

Shafer, C. M., et al. (2000). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 2(16), 2547-2550. [Link]

-

Belokon, Y. N., et al. (1985). General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1, 1865-1875. [Link]

-

Doskey, E. C. (2017). Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D-Cysteine Building Block for Incorporation into Microbisporicins. LSU Scholarly Repository. [Link]

-

Wehrle, R. J., et al. (2021). Direct determination of absolute stereochemistry of α-methylselenocysteine using the Mosher method. Results in Chemistry, 3, 100114. [Link]

-

Singh, S. K., et al. (2004). Efficient Asymmetric Synthesis of (S)- and (R)-N-Fmoc-S-Trityl-α-methylcysteine Using Camphorsultam as a Chiral Auxiliary. The Journal of Organic Chemistry, 69(13), 4551-4554. [Link]

-

Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent progress on the stereoselective synthesis of acyclic quaternary α-amino acids. Tetrahedron: Asymmetry, 18(5), 569-623. [Link]

-

Freidinger, R. M., et al. (1982). A new two-step synthesis of Fmoc-protected N-alkyl amino acids. The Journal of Organic Chemistry, 47(1), 104-109. [Link]

-

Vogeltanz, J., et al. (2006). Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. Chemical Society Reviews, 35(9), 787-799. [Link]

-

Organic Syntheses. (1992). N-tert-BUTOXYCARBONYL-L-SERINE β-LACTONE AND (S)-3-AMINO-2-OXETANONE p-TOLUENESULFONIC ACID SALT. Organic Syntheses, 70, 10. [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

-

Inagaki, T., et al. (2001). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Yakugaku Zasshi, 121(1), 1-15. [Link]

-

Singh, S. K., et al. (2004). Efficient Asymmetric Synthesis of (S)- and (R)-N-Fmoc-S-Trityl-α-methylcysteine Using Camphorsultam as a Chiral Auxiliary. The Journal of Organic Chemistry, 69(13), 4551-4554. [Link]

-

Belokon, Y. N. (2006). Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations. Amino Acids, 30(3), 229-252. [Link]

-

Vederas, J. C., et al. (2001). Versatile and Stereoselective Syntheses of Orthogonally Protected β-Methylcysteine and β-Methyllanthionine. The Journal of Organic Chemistry, 66(25), 8649-8656. [Link]

-

Jacobsen, E. N. (2004). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Proceedings of the National Academy of Sciences, 101(15), 5363-5367. [Link]

-

Soloshonok, V. A., & Ono, T. (2008). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 108(9), 3778-3813. [Link]

-

Masterson, D. S., et al. (2019). Synthesis of alpha-methyl selenocysteine and its utilization as a glutathione peroxidase mimic. Journal of Peptide Science, 25(6), e3169. [Link]

-

Soloshonok, V. A., et al. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 25(21), 5052. [Link]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

-

El-Faham, A., et al. (2006). Asymmetric Synthesis of (R)- and (S)-α-Methylcysteine. Journal of the Chinese Chemical Society, 53(4), 899-906. [Link]

-

Smith, N. D., et al. (2005). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Letters, 7(2), 255-258. [Link]

-

Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. [Link]

- Google Patents. (2009). Structure of camphor-derived chiral auxiliary and method for forming the same.

-

International Journal of Pharmaceutical Sciences and Research. (2024). SYNTHESIS AND CHARACTERIZATION OF NOVAL SCHIFF BASE COMPLEXES OF MN(II), CO(II), NI(II), CU(II), ZN(II), PD(II), PT(II) METAL IONS FOR MICROBIAL ACTIVITIES AND THEIR NANOPARTICLES. [Link]

-

MDPI. (2021). Symmetry and Asymmetry in Medicinal Chemistry. [Link]

Sources

- 1. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.lsu.edu [repository.lsu.edu]

- 4. Versatile and Stereoselective Syntheses of Orthogonally Protected β-Methylcysteine and β-Methyllanthionine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Conformational preferences of peptides containing (S)-alpha-Methylcysteine

An In-Depth Technical Guide to the Conformational Preferences of Peptides Containing (S)-alpha-Methylcysteine

Authored by: Gemini, Senior Application Scientist

Foreword: The Rationale for Steric Constraint in Peptide Therapeutics

The therapeutic potential of peptides is immense, offering high specificity and potency that often surpasses traditional small molecules.[1] However, their clinical translation is frequently hampered by two intrinsic liabilities: conformational flexibility and susceptibility to proteolytic degradation. A flexible peptide backbone represents an entropic penalty upon binding to a target, and vulnerability to endogenous proteases leads to a short in-vivo half-life. A powerful strategy to mitigate these issues is the incorporation of non-canonical, sterically constrained amino acids.

Among these, α,α-disubstituted amino acids, particularly α-methylated variants, have emerged as a robust tool for peptide design.[2] The replacement of the α-hydrogen with a methyl group imposes significant steric constraints, restricting the allowable Ramachandran (φ, ψ) dihedral angles and pre-organizing the peptide into a distinct secondary structure.[2][3] This guide focuses on this compound ((S)-α-MeCys), a unique building block that combines the conformational directing effects of α-methylation with the versatile chemistry of the cysteine thiol group. We will explore its synthesis, the analytical workflows used to probe its conformational impact, and the resulting structural preferences that make it a valuable component in modern drug discovery.

Part 1: Synthesis of (S)-α-Methylcysteine for Peptide Elongation

The successful incorporation of (S)-α-MeCys into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) necessitates an efficient route to the orthogonally protected monomer, typically Fmoc-(S)-α-MeCys(Trt)-OH. The trityl (Trt) group is a standard choice for protecting the reactive sulfhydryl group, as it is stable under the basic conditions used for Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final peptide cleavage from the resin.

Several synthetic routes have been reported.[4][5] A versatile and effective strategy, adapted from methodologies developed for related α-methylated amino acids, involves the alkylation of a malonate ester followed by an enzymatic hydrolysis and a Curtius rearrangement.[6][7][8] This approach provides excellent stereocontrol and yields the desired building block in a form suitable for SPPS.

Diagram 1: Synthetic Workflow for Protected (S)-α-MeCys```dot

Caption: The progressive restriction of conformational freedom with increasing α-carbon substitution.

This steric hindrance channels the residue's conformation primarily into the α-helical or 3₁₀-helical regions of the Ramachandran plot. P[3][9]eptides rich in α-methylated amino acids, therefore, exhibit a strong propensity to adopt helical secondary structures, even in short sequences that would otherwise exist as a random coil in solution. T[3][10]his pre-organization can enhance binding affinity to protein targets by reducing the entropic cost of adopting the bioactive conformation. Furthermore, the α-methyl group provides a steric shield, significantly increasing the peptide's resistance to cleavage by proteases.

[2][10]### Data Summary: Impact of α-Methylation on Peptide Properties

The following table summarizes typical effects observed when a standard amino acid is replaced with its α-methylated counterpart in a model peptide, based on data from studies on apolipoprotein A-I mimetic peptides.

[10]| Property | Standard Peptide | α-Methylated Peptide | Rationale for Change | | :--- | :--- | :--- | :--- | | Helicity (%) | Low to Moderate | Significantly Increased | Steric hindrance from the α-methyl group restricts φ/ψ angles to favor helical conformations. |[2][10] | Proteolytic Stability | Low | Significantly Increased | The α-methyl group sterically hinders the approach of protease active sites to the adjacent peptide bonds. |[10] | Receptor Binding | Variable | Often Increased | Pre-organization of the peptide into its bioactive helical conformation reduces the entropic penalty of binding. | | Aqueous Solubility | Sequence Dependent | May Decrease | The added hydrophobic methyl group can sometimes reduce overall solubility, a factor to consider in design. |

Part 3: The Analytical Workflow for Conformational Characterization

A multi-faceted analytical approach is required to fully elucidate the structural consequences of incorporating (S)-α-MeCys into a peptide. Circular Dichroism (CD) provides a rapid assessment of global secondary structure, Nuclear Magnetic Resonance (NMR) yields detailed solution-state structural and dynamic information, and X-ray Crystallography can provide an atomic-resolution picture in the solid state.

Diagram 3: Integrated Analytical Workflow

Caption: An integrated workflow combining spectroscopic and crystallographic methods for peptide analysis.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, low-concentration technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. F[11][12]or peptides, the far-UV CD spectrum (190-250 nm) is dominated by the amide backbone and is highly sensitive to the secondary structure.

-

α-Helix: Characterized by a positive peak around 192 nm and two strong negative peaks at ~208 nm and ~222 nm. *[11] β-Sheet: Shows a negative peak around 217 nm and a positive peak around 195 nm. *[11] Random Coil: Typically exhibits a strong negative peak below 200 nm.

[11]The presence of the (S)-α-MeCys residue is expected to induce or enhance the characteristic α-helical signature in the CD spectrum.

Protocol: CD Analysis of Peptides

-

Sample Preparation: Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The solvent must be transparent in the far-UV region. The final peptide concentration should be in the range of 25-100 µM. 2[13]. Instrument Setup: Purge the CD instrument with nitrogen gas. U[11]se a quartz cuvette with a short path length (e.g., 0.1 cm) to minimize solvent absorbance.

-

Data Acquisition:

-

Record a baseline spectrum of the buffer alone.

-

Record the spectrum of the peptide sample from 260 nm down to 190 nm.

-

Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Subtract the buffer baseline from the sample spectrum.

-

Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the peptide concentration, path length, and number of residues.

-

Use deconvolution algorithms (e.g., K2D, BeStSel) to estimate the percentage of each secondary structure element.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the three-dimensional structure of peptides in solution. A[14][15] series of 2D NMR experiments are performed to first assign all proton resonances and then to identify spatial proximities between protons.

-

TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system (i.e., connected by 2-3 chemical bonds). *[14][15] NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), regardless of whether they are in the same residue. These NOE cross-peaks provide the distance restraints used for structure calculation.

For an α-helix, a characteristic pattern of NOEs is observed, including strong dNN(i, i+1) (amide proton to amide proton) and medium dαN(i, i+3) and dαβ(i, i+3) connectivities.

Protocol: 2D NMR for Peptide Structure Determination

-

Sample Preparation: Dissolve the peptide to a final concentration of ~1 mM in a 90% H₂O / 10% D₂O buffer. T[14]he D₂O provides the lock signal for the spectrometer. Add a chemical shift reference standard (e.g., DSS or TSP).

-

Data Acquisition: Collect a suite of 2D spectra on a high-field NMR spectrometer (≥ 600 MHz).

-

Acquire a 2D ¹H-¹H TOCSY spectrum with a mixing time of ~80 ms to identify amino acid spin systems.

-

Acquire a 2D ¹H-¹H NOESY spectrum with a mixing time of 150-300 ms to identify spatial correlations.

-

-

Resonance Assignment:

-

Use the TOCSY spectrum to identify the unique spin systems for each amino acid in the sequence. [16] * Use the NOESY spectrum to "walk" along the peptide backbone by identifying sequential dαN(i, i+1) NOEs, linking the identified spin systems to their correct position in the peptide sequence.

-

-

Structure Calculation:

-

Integrate the NOESY cross-peaks and classify them as strong, medium, or weak, which correspond to distance restraints (e.g., 1.8-2.7 Å, 1.8-3.5 Å, 1.8-5.0 Å).

-

Use software packages (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy these experimental distance restraints.

-

The final structure is represented by an overlay of the lowest-energy conformers.

-

X-ray Crystallography

While NMR provides the solution-state structure, X-ray crystallography can deliver an unambiguous, atomic-resolution view of the peptide's conformation in the solid state. T[17][18]he major challenge is often obtaining high-quality, diffraction-grade crystals. T[18]he resulting structure can confirm the helical propensity induced by (S)-α-MeCys and reveal detailed information about intramolecular hydrogen bonding and crystal packing interactions.

Protocol: Peptide Crystallography

-

Crystallization Screening: Use commercially available sparse-matrix screens to test a wide range of crystallization conditions (precipitants, buffers, salts, additives) at various temperatures. The hanging drop or sitting drop vapor diffusion method is most common.

-

Crystal Optimization: Once initial "hits" are identified, systematically vary the conditions (e.g., precipitant concentration, pH) around the initial hit to grow larger, single crystals.

-

Data Collection:

-

Harvest a suitable crystal and flash-cool it in liquid nitrogen, often with a cryoprotectant, to prevent radiation damage.

-

Mount the crystal on a goniometer and expose it to a high-intensity X-ray beam (typically at a synchrotron source).

-

Collect a full diffraction dataset by rotating the crystal in the beam. 4[18]. Structure Solution and Refinement:

-

Process the diffraction data to obtain reflection intensities and a unit cell.

-

Solve the "phase problem" using methods like molecular replacement (if a homologous structure exists) or direct methods.

-

Build an initial atomic model into the resulting electron density map.

-

Refine the model against the experimental data until the calculated and observed diffraction patterns match closely. The final refined structure provides the precise coordinates of each atom.

-

The incorporation of this compound is a powerful and reliable strategy for enforcing helical conformations in peptides. Its synthesis, while non-trivial, yields a versatile building block that combines steric constraint with the chemical functionality of a thiol side chain. A comprehensive analytical workflow, leveraging the complementary strengths of CD, NMR, and X-ray crystallography, is essential for fully characterizing the structural consequences of its inclusion. The data consistently show that peptides containing (S)-α-MeCys exhibit enhanced helicity and improved proteolytic stability, properties that are highly desirable in the development of next-generation peptide therapeutics. F[2][10]or researchers in drug discovery, (S)-α-MeCys represents a key component in the toolkit for transforming flexible, unstable peptides into structured, durable, and potent drug candidates.

References

-

Vederas, J. C., et al. Enantioselective Synthesis of α-Methyl-d-cysteine and Lanthionine Building Blocks via α-Methyl-d-serine-β-lactone. Organic Letters. Available at: [Link]

-

Masterson, D. S., et al. Synthesis of alpha-methyl selenocysteine and its utilization as a glutathione peroxidase mimic. Journal of Peptide Science. Available at: [Link]

-

Wehrle, R. J., et al. (2019). Synthesis of Alpha-Methyl Selenocysteine and Its Utilization As a Glutathione Peroxidase Mimic. The Aquila Digital Community. Available at: [Link]

-

Asymmetric Synthesis of (R)- and (S)-α-Methylcysteine. ResearchGate. Available at: [Link]

-

Lutz, J. A., et al. Aminovinyl Cysteine Containing Peptides: A Unique Motif That Imparts Key Biological Activity. JACS Au. Available at: [Link]

-

Toniolo, C., et al. (1993). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. Biopolymers. Available at: [Link]

-

NMR spectroscopy enables the determination of structures of proteins in solution. University of Göttingen. Available at: [Link]

-

Tan, J. T., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. PMC. Available at: [Link]

-

Luchinat, C., et al. (1997). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. Analytical Biochemistry. Available at: [Link]

-

Masterson, D. S., et al. (2019). Synthesis of alpha-methyl selenocysteine and its utilization as a glutathione peroxidase mimic. PubMed. Available at: [Link]

-

Bagińska, K., et al. The CD spectra of the peptide measured at different concentration of peptide. ResearchGate. Available at: [Link]

-

Bakshi, K., & Liyanage, M. R. (2014). Circular Dichroism of Peptides. Moodle@Units. Available at: [Link]

-

Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. PMC. Available at: [Link]

-

Bakshi, K., et al. (2014). Circular dichroism of peptides. Methods in Molecular Biology. Available at: [Link]

-

13C NMR analysis of peptides and amino acids. Steelyard Analytics, Inc. Available at: [Link]

-

X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids. etd@IISc. Available at: [Link]

-

A Newcomer's Guide to Peptide Crystallography. PMC. Available at: [Link]

-

Conformational Preferences of α-Substituted Proline Analogues. PMC. Available at: [Link]

-

Understanding Cysteine Chemistry Using Conventional and Serial X-ray Protein Crystallography. MDPI. Available at: [Link]

-

NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Available at: [Link]

-

X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. MDPI. Available at: [Link]

-

A Viable Synthesis of N-Methyl Cysteine. ResearchGate. Available at: [Link]

-

Unusual CD spectra observed for peptides?. ResearchGate. Available at: [Link]

-

Conformational properties of a peptide model for unfolded alpha-helices. PubMed. Available at: [Link]

-

Revolutionizing Peptide-Based Drug Discovery: Advances in the Post-AlphaFold Era. NIH. Available at: [Link]

-

Doi, M., et al. (1996). Structural versatility of peptides from C alpha, alpha-disubstituted glycines: crystal-state conformational analysis of peptides from C alpha-methylhomophenylalanine, (alpha Me) Hph. International Journal of Peptide and Protein Research. Available at: [Link]

-

Karle, I. L. (1992). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. PubMed. Available at: [Link]

-

Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation. MIT. Available at: [Link]

Sources

- 1. Revolutionizing Peptide-Based Drug Discovery: Advances in the Post-AlphaFold Era - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of alpha-methyl selenocysteine and its utilization as a glutathione peroxidase mimic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Synthesis of Alpha-Methyl Selenocysteine and Its Utilization As a Glut" by Robert J. Wehrle, Emma J. St. Marie et al. [aquila.usm.edu]

- 8. Synthesis of alpha-methyl selenocysteine and its utilization as a glutathione peroxidase mimic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. moodle2.units.it [moodle2.units.it]

- 11. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chem.uzh.ch [chem.uzh.ch]

- 14. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 15. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 16. etd.iisc.ac.in [etd.iisc.ac.in]

- 17. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Theoretical and Practical Aspects of α-Methylcysteine Peptide Stability

Abstract

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug design, enabling the circumvention of inherent limitations such as proteolytic instability and conformational ambiguity. Among these modifications, α-methylation has emerged as a powerful tool for pre-organizing peptide backbones and enhancing metabolic stability. This guide provides a comprehensive technical overview of the theoretical and practical considerations surrounding the use of α-methylcysteine in peptides. We delve into the computational methodologies employed to predict the conformational behavior of these modified peptides, explore the synthetic and analytical techniques for their experimental validation, and discuss the implications for the development of novel peptide therapeutics.

Introduction: The Rationale for α-Methylation in Peptide Science

Native peptides, despite their high specificity and potency, often exhibit suboptimal pharmacokinetic profiles due to their susceptibility to enzymatic degradation and inherent conformational flexibility. The latter characteristic can lead to a significant entropic penalty upon binding to a biological target. The introduction of an additional methyl group at the α-carbon of an amino acid residue imposes significant steric constraints, thereby restricting the accessible regions of the Ramachandran plot. This conformational restriction can lock the peptide into a bioactive conformation, enhancing its binding affinity and biological activity.[1][2] Furthermore, the α-methyl group can sterically shield the adjacent peptide bonds from proteolytic cleavage, thereby increasing the in vivo half-life of the peptide.[3]

Cysteine, with its unique thiol-containing side chain, plays a pivotal role in protein structure and function, primarily through the formation of stabilizing disulfide bonds.[4] The ability to modify this side chain also makes it a key residue for bioconjugation. The incorporation of α-methylcysteine, therefore, presents an intriguing strategy to combine the conformational rigidity conferred by α-methylation with the versatile functionality of the cysteine side chain.

Theoretical Methodologies for Assessing α-Methylcysteine Peptide Stability

Computational modeling is an indispensable tool for predicting the structural and energetic consequences of incorporating non-natural amino acids into peptides. These in silico approaches allow for the rational design of peptides with desired conformational properties before undertaking complex and costly synthesis.

Molecular Mechanics and Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide an atomistic view of the conformational landscape of a peptide over time. The accuracy of these simulations is heavily dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system.[5][6]

For standard amino acids, well-established force fields such as AMBER, CHARMM, and GROMOS are widely used.[7] However, the introduction of a non-standard residue like α-methylcysteine requires specific parameterization. Fortunately, parameters for (R)-l-α-methylcysteine (MCY) have been developed and are available for the AMBER force field, which simplifies the setup of MD simulations for peptides containing this residue.[8]

Experimental Protocol: Parameterization of a Novel Residue (General Procedure)

In cases where pre-existing parameters are unavailable, the following workflow is typically employed:

-

Initial Geometry Optimization: The geometry of the novel residue (e.g., N-acetyl-α-methylcysteine-N'-methylamide) is optimized using quantum mechanics (QM) calculations, typically at the Hartree-Fock level with a basis set like 6-31G*.

-

Electrostatic Potential (ESP) Calculation: The ESP is calculated on a grid of points around the optimized geometry.

-